FC131 (Tfa), also known as cyclo(-d-Tyr-Arg-Arg-Nal-Gly-), is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a critical role in various biological processes, including immune responses and cancer metastasis. FC131 has garnered attention for its ability to inhibit the binding of [125I]-SDF-1 (stromal cell-derived factor 1) to CXCR4, demonstrating an IC50 value of 4.5 nM, indicating its high potency in blocking this interaction . The compound is primarily classified as an antiviral agent, with applications in targeting several viruses, including the human immunodeficiency virus (HIV) and other notable pathogens .
The synthesis of FC131 involves advanced peptide chemistry techniques. A notable method includes the use of solid-phase peptide synthesis (SPPS), which allows for the construction of cyclic peptides with specific sequences and modifications. The synthesis typically starts with the preparation of protected amino acids and their sequential coupling on a resin support. For FC131, key steps include:
The molecular formula of FC131 is with a molecular weight of 843.85 g/mol. The compound features a complex cyclic structure that includes multiple amino acid residues arranged in a specific sequence critical for its function as a CXCR4 antagonist. The structural characteristics include:
FC131 participates in various chemical reactions primarily related to its interactions with biological targets. Key reactions include:
The mechanism by which FC131 exerts its effects involves competitive inhibition of SDF-1 binding to CXCR4. By occupying the receptor's binding site, FC131 prevents downstream signaling pathways that promote cell migration and proliferation associated with various diseases, including cancer and viral infections. This action is crucial in therapeutic contexts where modulation of immune responses or inhibition of tumor growth is desired .
FC131 exhibits several notable physical and chemical properties:
FC131 has significant scientific applications due to its role as a CXCR4 antagonist:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5